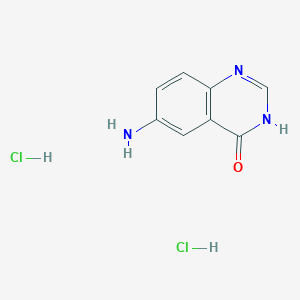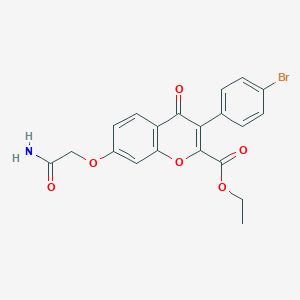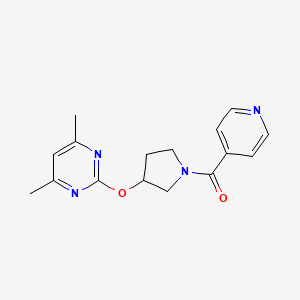![molecular formula C22H15ClN2OS B2858429 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 425412-14-2](/img/structure/B2858429.png)
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is a compound that has been studied for its potential pharmaceutical applications . It has shown good antiproliferative activity against various types of cancers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves several steps, including the use of dry ethanol, KSCN, HCl, bromine in glacial acetic acid, and other reagents .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” consists of a thiazole ring attached to a phenyl group . The compound has a molecular weight of 282.75 g/mol .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis . For example, it has been refluxed with 1-(2-chloro ethyl) piperidine at 80 °C for 8–10 hours .Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.75 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 282.0229765 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide: has shown potential in various therapeutic areas due to its structural similarity to bioactive indole and thiazole derivatives. Indole derivatives are known for their antiviral , anti-inflammatory , anticancer , and antimicrobial activities . Similarly, thiazole derivatives exhibit a wide range of biological activities, including antibacterial , antifungal , anti-inflammatory , and antitumor effects . The presence of a chlorine atom can enhance the antimicrobial efficacy, as seen in certain chlorine derivatives .
Herbicide Development
The compound’s structural components, particularly the thiazole ring, are of interest in the development of herbicides. Thiazole derivatives have been explored for their potential use in agriculture, with some showing promising results as herbicides . The chloro and phenyl groups may contribute to the compound’s ability to inhibit plant growth, making it a candidate for further research in this field.
Colorant Production
While direct references to the use of this specific compound in colorant production were not found, related structures with thiazole and indole moieties have been utilized in dye synthesis. These heterocyclic compounds can provide a variety of hues and are valuable in the development of new colorants .
Dye Applications
Similar to colorants, dyes also benefit from the properties of thiazole derivatives. The compound’s structure could potentially be modified to create dyes with specific properties for use in textiles, inks, and other materials .
Polymer Additives
Thiazole derivatives are known to enhance the properties of polymers, acting as additives that can improve durability, stability, and resistance to degradation. The compound could be investigated for its potential as a polymer additive, contributing to the development of high-performance materials .
Organic Synthesis
In organic synthesis, the compound could serve as a building block for more complex molecules. Its reactive sites, such as the chloro group and the thiazole ring, allow for various chemical transformations, making it a versatile reagent in the synthesis of a wide range of organic compounds .
Zukünftige Richtungen
Thiazole derivatives, including “2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further elucidating the compound’s mechanism of action and potential therapeutic applications.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been reported to induce various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The properties of thiazole derivatives can be influenced by various factors, including the presence of different substituents on the thiazole ring .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-19-12-5-4-11-18(19)21(26)24-17-10-6-9-16(13-17)20-14-27-22(25-20)15-7-2-1-3-8-15/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWDQLCOIVLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)
![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)
![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)




![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)